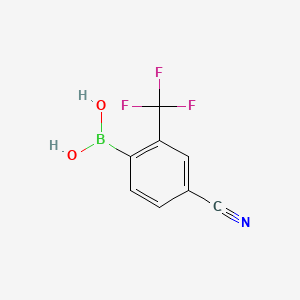

(4-Cyano-2-(trifluoromethyl)phenyl)boronic acid

Description

(4-Cyano-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a cyano (-CN) group at the para (4th) position and a trifluoromethyl (-CF₃) group at the ortho (2nd) position. The boronic acid (-B(OH)₂) group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The electron-withdrawing nature of both substituents (-CN and -CF₃) significantly impacts its electronic properties, solubility, and reactivity compared to analogs with different substituents or substitution patterns .

Properties

IUPAC Name |

[4-cyano-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-3,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRUZDNMUCEQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters influencing yield include:

-

Temperature Control : Lithiation at −78°C prevents side reactions of the cyano group.

-

Solvent Selection : THF enhances intermediate stability compared to ethers.

-

Acidic Workup : Hydrolysis at pH 4–5 minimizes decomposition of the boronic acid.

Suzuki-Miyaura Coupling Precursor Route

The Suzuki-Miyaura reaction, widely used for biaryl synthesis, can be adapted to prepare boronic acids. Here, 4-cyano-2-(trifluoromethyl)iodobenzene reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). The reaction proceeds in dioxane at 80°C for 12 hours, yielding the pinacol ester, which is hydrolyzed via acidic methanol. This method offers superior regioselectivity (>95%) but requires stringent exclusion of moisture.

Catalytic System Efficiency

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 65 | 88 |

| Pd(dppf)Cl₂ | None | 78 | 92 |

| PdCl₂(PPh₃)₂ | Xantphos | 71 | 90 |

Table 1: Catalyst screening for Suzuki-Miyaura precursor route.

Organometallic Boronation

A high-yielding alternative employs organolithium intermediates. 4-Cyano-2-(trifluoromethyl)bromobenzene is treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in THF at −40°C, generating a stabilized aryl lithium species. Subsequent reaction with triisopropyl borate (B(OiPr)₃) and acidic hydrolysis produces the boronic acid with yields up to 85%.

Critical Steps and Byproduct Management

-

Lithiation Efficiency : LiTMP’s strong base strength ensures complete deprotonation without cyano group degradation.

-

Boronation Kinetics : Slow addition of B(OiPr)₃ minimizes dimerization.

-

Workup Protocol : Extraction with ethyl acetate removes lithium salts, enhancing purity to >95%.

Direct Electrophilic Borylation

Electrophilic borylation using boron trifluoride (BF₃) etherate has been explored for electron-deficient arenes. 4-Cyano-2-(trifluoromethyl)benzene reacts with BF₃·OEt₂ in dichloromethane under reflux, followed by quenching with water. While this method avoids metal catalysts, yields remain modest (50–55%) due to competing Friedel-Crafts side reactions.

Esterification and Stabilization

Post-synthesis, (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid is often converted to its 1,3-propanediol ester to enhance stability. Reaction with 1,3-propanediol in toluene under Dean-Stark conditions produces the cyclic ester, which is resistant to protodeboronation during storage.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents :

Research indicates that boronic acids, including (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid, can act as effective intermediates in the synthesis of anticancer drugs. For instance, studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines, including androgen-dependent prostate cancer cells .

Mechanism of Action :

The unique electronic properties imparted by the trifluoromethyl group allow for enhanced binding affinity to biological targets. This characteristic is crucial for the development of pharmaceuticals targeting specific receptors or enzymes involved in cancer progression .

Organic Synthesis

Cross-Coupling Reactions :

(4-Cyano-2-(trifluoromethyl)phenyl)boronic acid is extensively utilized in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules. This reaction facilitates the formation of carbon-carbon bonds, essential for synthesizing various agrochemicals and fine chemicals .

Synthetic Pathways :

The compound serves as a versatile building block in the synthesis of diverse organic compounds. Its ability to form stable complexes with other reagents enhances its utility in synthetic pathways aimed at producing novel chemical entities .

Materials Science

Advanced Materials Development :

In materials science, (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid contributes to the development of advanced materials such as polymers and nanomaterials. These materials often exhibit improved properties like conductivity and mechanical strength, which are essential for applications in electronics and coatings .

Bioconjugation Techniques :

The boronic acid functionality allows for selective binding to diols, making it useful in bioconjugation applications. This property aids in labeling biomolecules and enhancing drug delivery systems .

Data Table: Comparative Analysis of Boronic Acids

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid | Boronic acid with cyano and trifluoromethyl groups | Enhanced electronic properties due to trifluoromethyl group |

| 4-Cyano-3-(trifluoromethyl)phenylboronic acid | Similar boronic structure | Different position of cyano group |

| 3-Cyano-4-fluorophenylboronic acid | Fluoro instead of trifluoromethyl | Potentially different reactivity |

| 3-Bromo-4-(trifluoromethyl)phenylboronic acid | Bromine substituent | May exhibit different biological activities |

Case Studies

-

Antiproliferative Activity Study :

A study investigated the antiproliferative effects of various boronic acids on prostate cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts . -

Synthesis of Novel Drug Candidates :

In another research effort, (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid was employed as a key intermediate in synthesizing new drug candidates targeting specific cancer pathways. The study highlighted the compound's ability to form stable complexes with target proteins, facilitating effective drug design .

Mechanism of Action

The mechanism of action of (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. The cyano and trifluoromethyl groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound (CAS) | Substituents | Electronic Effect | Reactivity in Suzuki | Solubility |

|---|---|---|---|---|

| (4-Cyano-2-(CF₃)phenyl)boronic acid | -CN (para), -CF₃ (ortho) | Strong EWG | Moderate | Low |

| (4-Cl-2-(CF₃)phenyl)boronic acid (313545-41-4) | -Cl (para), -CF₃ (ortho) | Moderate EWG | High | Moderate |

| (4-F-2-(CF₃)phenyl)boronic acid (182344-16-7) | -F (para), -CF₃ (ortho) | Weak EWG | Moderate | High |

| (4-CN-2-CH₃phenyl)boronic acid (313546-18-8) | -CN (para), -CH₃ (ortho) | Mixed EWG/EDG | Low | Moderate |

Biological Activity

(4-Cyano-2-(trifluoromethyl)phenyl)boronic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes current research on its biological effects, particularly focusing on its anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group and a cyano group attached to a phenylboronic acid moiety. This unique structure contributes to its reactivity and biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid against various cancer cell lines.

- In vitro Studies : The compound was evaluated against prostate cancer cell lines, including LAPC-4 and PC-3. Results indicated a significant reduction in cell viability with an IC50 value of 19.2 μM against LAPC-4 cells, demonstrating its potential as an anti-cancer agent .

- Selectivity Index : The selectivity index (SI) for this compound was calculated at 7.2, compared to flutamide, which had an SI of 1.3, indicating a more favorable therapeutic profile .

The mechanism by which (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid exerts its anti-cancer effects appears to involve:

- Targeting Androgen Receptors : The compound acts as a bioisostere for nitro or nitrile groups in non-steroidal anti-androgens (NSAAs), potentially disrupting androgen receptor signaling pathways critical for prostate cancer cell growth .

- Structure-Activity Relationships : Substitutions on the phenyl ring were found to significantly influence activity. For instance, the presence of fluorine in the ortho position enhanced antiproliferative activity, while modifications that removed key functional groups led to decreased efficacy .

Study 1: Prostate Cancer Cell Lines

In a comparative study, various boronic acid derivatives were synthesized and tested against LAPC-4 and PC-3 cell lines. The results showed that compounds with trifluoromethyl substitutions exhibited superior anti-cancer properties compared to their non-fluorinated counterparts.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid | 19.2 | 7.2 |

| Flutamide | 60.5 | 1.3 |

| Bicalutamide | 37.2 | N/A |

Study 2: Mechanistic Insights

Further mechanistic studies indicated that the binding affinity of (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid to the androgen receptor was enhanced by specific structural features, suggesting that careful modification could lead to even more potent derivatives.

Q & A

Basic: What are the common synthetic routes for (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid, and how is its purity validated?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling, where a halogenated aryl precursor (e.g., bromo or iodo derivative) reacts with a boronic acid under palladium catalysis. For example, analogous syntheses use 2-bromo-4-(trifluoromethyl)aniline and boronic acid reagents under inert conditions (e.g., argon) with bases like Na₂CO₃ . Post-synthesis, purity is validated via:

- Liquid Chromatography-Mass Spectrometry (LCMS): To confirm molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and detect impurities .

- HPLC Retention Time Analysis: Specific columns (e.g., C18) and mobile phases (e.g., acetonitrile/water with 0.1% TFA) are used for reproducible retention times (e.g., 1.31 minutes) .

Basic: How do the cyano and trifluoromethyl substituents influence the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer:

- Trifluoromethyl Group: Acts as a strong electron-withdrawing group (EWG), increasing the boronic acid's acidity and enhancing its stability during coupling. It also improves electrophilicity at the boron center, facilitating transmetallation in Suzuki reactions .

- Cyano Group: Further withdraws electrons, potentially reducing boroxine formation (a common side product in boronic acid chemistry). This dual EWG effect can improve regioselectivity in couplings with heteroaromatic partners .

Advanced: What computational strategies are used to predict the stability and solvation effects of (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid?

Methodological Answer:

- Density Functional Theory (DFT): Calculates optimized geometries, bond dissociation energies, and frontier molecular orbitals to predict hydrolysis susceptibility or oxidative stability .

- Solvation Free Energy Simulations: Molecular dynamics (MD) or COSMO-RS models evaluate solubility in solvents like water, acetone, or chloroform. For example, trifluoromethyl groups increase hydrophobicity, necessitating co-solvents (e.g., THF) for aqueous reactions .

- NMR Chemical Shift Predictions: Tools like ACD/Labs or Gaussian simulate ¹¹B or ¹⁹F NMR spectra to corroborate experimental data .

Advanced: How can researchers mitigate decomposition or boroxine formation during storage and reactions?

Methodological Answer:

- Storage Conditions: Store at 0–6°C under inert gas (argon) to prevent oxidation. Use desiccants to avoid moisture-induced boroxine formation .

- In-Situ Stabilization: Add stabilizing agents like diethanolamine or employ pinacol esters as protected forms, which are hydrolyzed back to boronic acids before use .

- Stability Monitoring: Track decomposition via periodic ¹H NMR (e.g., broadening of aryl proton signals) or IR spectroscopy (disappearance of B-OH stretches at ~3300 cm⁻¹) .

Advanced: How should researchers address contradictions in reported synthetic yields or reaction conditions for this compound?

Methodological Answer:

- Reproducibility Checks: Systematically vary parameters (e.g., catalyst loading, temperature, solvent ratios) using Design of Experiments (DoE) frameworks. For example, Pd(PPh₃)₄ vs. PdCl₂(dppf) catalysts may yield different efficiencies .

- Analytical Cross-Validation: Compare LCMS, HPLC, and elemental analysis data with literature. Discrepancies in yields may arise from unaccounted side products detected via high-resolution MS .

- Mechanistic Studies: Use kinetic profiling or isotopic labeling (e.g., D₂O quench experiments) to identify rate-limiting steps or competing pathways .

Basic: What spectroscopic techniques are critical for characterizing (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid?

Methodological Answer:

- ¹¹B NMR: A singlet near δ 28–32 ppm confirms the boronic acid moiety. Shifts outside this range suggest impurities or esterification .

- ¹⁹F NMR: The trifluoromethyl group shows a distinct singlet at δ -60 to -65 ppm, with splitting indicating proximity to other substituents .

- IR Spectroscopy: B-OH stretches (3200–3400 cm⁻¹) and C≡N stretches (~2230 cm⁻¹) validate functional groups .

Advanced: What are the applications of this boronic acid in medicinal chemistry, and how is its bioactivity evaluated?

Methodological Answer:

- Targeted Drug Design: The compound serves as a building block for protease inhibitors or kinase-targeting agents. Its trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., leucyl-tRNA synthetase) .

- In Vitro Screening: Conduct enzyme inhibition assays (e.g., IC₅₀ determination) and cellular uptake studies using fluorescently tagged derivatives. Stability in physiological buffers (pH 7.4) is assessed via LCMS .

- Docking Studies: Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to targets like β-lactamases or antifungal enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.